4-{5-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c26-20(15-1-2-17-18(11-15)29-14-28-17)25-5-3-23(4-6-25)16-12-19(22-21-13-16)24-7-9-27-10-8-24/h1-2,11-13H,3-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIGJVXRRJISRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the cyclization of catechol with formaldehyde. The piperazine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the pyridazine ring through a condensation reaction with hydrazine derivatives. Finally, the morpholine ring is incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4-{5-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups in the pyridazine ring can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-{5-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{5-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The piperazine and pyridazine rings can enhance the compound’s binding affinity and specificity. The morpholine ring can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle and Substituent Analysis
The compound’s pyridazine core differentiates it from similar molecules in the evidence. For example:
- 4-(6-Chloro-2-pyrazinylcarbonyl)morpholine (): Features a pyrazine core instead of pyridazine. Pyrazine (1,4-diazine) has nitrogen atoms at positions 1 and 4, whereas pyridazine (1,2-diazine) has nitrogens at 1 and 2.
- N-substituted pyrazolines (): These compounds lack the morpholine and benzodioxole groups but share synthetic methodologies, such as crystallographic structure confirmation using SHELX software ().
Functional Group Variations
- Benzodioxole vs. Chloro Substituents : The benzodioxole group in the target compound is more lipophilic than the chloro substituent in 4-(6-chloro-2-pyrazinylcarbonyl)morpholine. This may enhance blood-brain barrier permeability, making the target compound more suitable for CNS targets .
- Piperazine Linkage : The piperazine group in the target compound introduces conformational flexibility and hydrogen-bonding capacity, contrasting with simpler alkyl or aryl substituents in and compounds.
Comparative Data Table
Research Implications and Gaps
While the target compound’s structure suggests bioactivity, the absence of direct pharmacological data in the evidence limits conclusive comparisons. Future studies should:
- Evaluate binding affinity for receptors like serotonin or dopamine transporters, given the benzodioxole’s similarity to psychoactive motifs.
- Compare solubility and stability with pyrazine analogs () to assess pharmacokinetic advantages.
Biological Activity
The compound 4-{5-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine is an intriguing structure in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features a complex structure comprising a morpholine ring linked to a pyridazine moiety and a benzodioxole carbonyl group. This unique arrangement suggests potential interactions with various biological targets.
- Bioactivation and Metabolism : Research indicates that morpholine derivatives can undergo bioactivation, leading to the formation of reactive metabolites. This has been shown to correlate with liver toxicity in animal models, particularly in monkeys and rats, where specific intermediates were identified . The formation of iminium ions and aldehyde intermediates suggests that these pathways could be critical for understanding the compound's safety profile.
- Antioxidant Properties : Compounds similar to morpholines have demonstrated antioxidant activity, which may contribute to their therapeutic effects. The ability to scavenge free radicals and reduce oxidative stress is a significant aspect of their biological profile.
- Anticancer Activity : Some studies have indicated that morpholine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in small-cell lung cancer cells .
Study on Liver Toxicity
A study conducted on the bioactivation of morpholine compounds revealed that certain metabolites formed during hepatic metabolism could lead to hepatotoxicity. In this context, the study highlighted the importance of species-specific responses to drug metabolism, with notable differences observed between human and monkey liver microsomes .
Anticancer Efficacy
In vitro studies have shown that morpholine-based compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, specific derivatives have been reported to exhibit significant cytotoxicity against NCI-H196 cells while sparing normal fibroblasts, indicating a selective action against cancerous tissues .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Model/Study | Outcome |
|---|---|---|---|
| Hepatotoxicity | Bioactivation to reactive metabolites | Rat and monkey liver microsomes | Formation of iminium ions linked to liver toxicity |
| Antioxidant | Scavenging free radicals | Various in vitro models | Reduction in oxidative stress markers |
| Anticancer | Induction of apoptosis | Small-cell lung cancer cell lines | Significant cytotoxicity observed |
Q & A
Q. What are the standard synthetic routes for preparing 4-{5-[4-(2H-1,3-Benzodioxole-5-Carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine?
The compound is typically synthesized via multi-step reactions involving:
- Condensation : Coupling the benzodioxole-carbonyl piperazine moiety with pyridazine intermediates under reflux conditions in aprotic solvents (e.g., DMF or THF) .
- Cyclization : Utilizing morpholine derivatives in nucleophilic substitution or ring-closing reactions. Purity is monitored via HPLC (>95%) using ammonium acetate buffer (pH 6.5) for mobile phase optimization .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC-UV/Vis : Validated methods with ammonium acetate buffer (pH 6.5) and C18 columns ensure retention time consistency .
- NMR Spectroscopy : H and C NMR confirm substituent positions, particularly the morpholine and piperazine linkages .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns .
Q. How can researchers validate the compound’s stability under experimental storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Buffer solutions (pH 6.5–7.4) are recommended for aqueous solubility and stability .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
Discrepancies often arise from:
- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or liposomal formulations to enhance bioavailability .
- Receptor heterogeneity : Validate target specificity via competitive binding assays (e.g., radioligand displacement) and cross-test in orthogonal assays (e.g., FRET vs. SPR) .
- Metabolic interference : Pre-incubate with liver microsomes to identify CYP450-mediated inactivation .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Functional group substitution : Replace the benzodioxole ring with fluorinated or methylated analogs to enhance metabolic stability .
- Molecular docking : Use AutoDock Vina to predict binding affinities to target receptors (e.g., serotonin or dopamine receptors) and prioritize derivatives .
- In vivo pharmacokinetics : Assess bioavailability and brain penetration in rodent models using LC-MS/MS quantification .
Q. What experimental designs mitigate low yields in the final synthetic step?
- Catalyst screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig couplings to improve piperazine-pyridazine linkage efficiency .
- Solvent optimization : Replace polar aprotic solvents with ionic liquids (e.g., [BMIM][BF]) to reduce byproducts .
- Microwave-assisted synthesis : Shorten reaction times (30 min vs. 12 hr) and improve regioselectivity .
Q. How can researchers address inconsistent solubility in aqueous buffers?
- Salt formation : React the free base with HCl or citrate to improve water solubility .
- Nanoparticle formulation : Use PLGA or lipid-based carriers to enhance dispersion .
- pH titration : Adjust buffer pH to 6.5–7.0, where the compound’s zwitterionic form dominates .
Q. What methodologies validate target engagement in cellular models?
- Chemical proteomics : Use photoaffinity labeling with a biotinylated probe to isolate and identify binding proteins via streptavidin pull-down .
- Knockdown/knockout models : CRISPR-Cas9 gene editing confirms phenotype rescue upon target inhibition .
Methodological Guidance
Q. How to design dose-response experiments for in vivo toxicity studies?
- OECD Guidelines 423 : Start with a limit test (2000 mg/kg), followed by graded doses (50–500 mg/kg) in rodents. Monitor organ histopathology and serum biomarkers (ALT, creatinine) .
- PK/PD modeling : Use nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentrations with adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
